3-(anilinosulfonyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-13(16)10-5-4-8-12(9-10)19(17,18)15-11-6-2-1-3-7-11/h1-9,15H,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSPHUHRPFWNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 3 Anilinosulfonyl Benzamide and Its Derivatives
Retrosynthetic Analysis of the 3-(Anilinosulfonyl)benzamide Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. luxembourg-bio.com For the this compound core, two primary disconnections are considered, leading to two distinct and plausible synthetic strategies.
Pathway A: Amide Bond Disconnection: The first logical disconnection is at the amide C-N bond. This suggests a reaction between a 3-(anilinosulfonyl)benzoic acid derivative and ammonia (B1221849) (or an equivalent). This pathway prioritizes the formation of the C-S-N linkage of the sulfonamide moiety first, followed by the construction of the amide bond.
Pathway B: Sulfonamide Bond Disconnection: The second key disconnection is at the sulfonamide S-N bond. This approach breaks the molecule down into a 3-(chlorosulfonyl)benzamide intermediate and aniline (B41778). This strategy involves forming the amide bond first, followed by the sulfonylation of an aniline derivative.
These two pathways form the basis for the strategic development of synthetic methods, with the choice of route often depending on the availability of starting materials and the desired substitution patterns on the final molecule.
Development of Novel Synthetic Pathways for the Benzamide (B126) Linkage
The formation of the benzamide linkage is a cornerstone of this synthesis, and numerous methods have been developed to achieve this transformation efficiently.
The most common method for forming an amide bond involves the activation of a carboxylic acid, such as 3-(anilinosulfonyl)benzoic acid, followed by nucleophilic attack by an amine. luxembourg-bio.com This activation is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com
A variety of coupling reagents are available, each with its own advantages regarding reaction speed, yield, and prevention of side reactions like racemization. luxembourg-bio.com Comparative studies have evaluated the effectiveness of different reagents for coupling carboxylic acids with amines, including anilines, often in aqueous or mixed-solvent systems to improve substrate solubility. researchgate.netthieme-connect.com Reagents such as carbodiimides (e.g., DCC, EDC), aminium/uronium salts (e.g., HATU, HBTU, COMU, TPTU), and triazine derivatives (e.g., DMT-MM) are frequently employed. luxembourg-bio.comresearchgate.net For instance, studies have shown that for the coupling of anilines, reagents like TPTU-NMI and COMU-collidine can be particularly effective. researchgate.net The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used protocol for routine amide couplings. nih.gov
Table 1: Comparison of Selected Coupling Reagents for Amide Bond Formation
| Coupling Reagent/System | Amine Type | Yield | Reference |
|---|---|---|---|
| COMU-collidine | Aniline | Moderate to High | researchgate.net |
| TPTU-NMI | Aniline | Moderate to High | researchgate.net |
| DMT-MM | Secondary Aliphatic Amine | High | researchgate.net |
| DIC-HOPO | Sterically Hindered Acid | High | researchgate.net |
| HATU/DIEA | General Amines | Good to Excellent | nih.gov |
| EDC/HOBt/DMAP | Electron Deficient Amines | Good to Excellent | nih.gov |
This table presents a qualitative summary of reagent performance based on literature findings. Actual yields are substrate-dependent.
Beyond the use of modern coupling reagents, classical condensation reactions remain relevant. Direct thermal condensation of a carboxylic acid and an amine can form a benzamide, but this often requires high temperatures (>200 °C), which can be detrimental to sensitive functional groups. luxembourg-bio.com
A more controlled approach involves converting the carboxylic acid into a more reactive derivative first. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields a highly reactive acyl chloride. This intermediate can then react readily with ammonia or a primary amine at lower temperatures to form the desired benzamide. This strategy is exemplified in the synthesis of related m-sulfamoylbenzamide analogues, which can start from m-(chlorosulfonyl)benzoyl chloride, a molecule containing a highly reactive aroyl chloride. rsc.org
Sulfonamide Moiety Construction Techniques
The construction of the N-arylsulfonamide linkage is the second critical transformation in the synthesis of the target molecule.
The most direct and widely used method for forming a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated as a byproduct. The choice of solvent and reaction conditions can be tailored to the specific substrates. For example, the reaction of a benzenesulfonyl chloride with an aniline derivative under basic conditions is a standard approach for creating diaryl sulfonamides. nih.gov
The assembly of the final this compound structure can be approached by forming the sulfonamide bond at different stages of the synthesis, corresponding to the pathways identified in the retrosynthetic analysis.
Route A: Initial Sulfonylation Followed by Amidation This synthetic route begins with the formation of the sulfonamide bond. A key starting material for this approach is 3-(chlorosulfonyl)benzoic acid. A high-yield synthesis of this intermediate has been reported, involving the direct reaction of benzoic acid with chlorosulfonic acid at elevated temperatures, affording the product in 88% yield upon workup. magtech.com.cn This sulfonyl chloride can then be reacted with aniline in the presence of a base to form the intermediate 3-(anilinosulfonyl)benzoic acid. The final step is the conversion of the carboxylic acid group to the primary amide using one of the amide bond formation methodologies described in section 2.2. A similar synthetic sequence has been successfully employed in the synthesis of related derivatives, where methyl 3-(chlorosulfonyl)benzoate was reacted with an amine, followed by hydrolysis of the ester and subsequent amidation of the resulting carboxylic acid with various amine fragments using HATU as the coupling agent. nih.gov
Route B: Initial Amidation Followed by Sulfonylation This alternative strategy involves first preparing a benzamide core containing a reactive handle for subsequent sulfonylation. A suitable starting material would be 3-aminobenzamide (B1265367). While specific synthesis for this meta-isomer is not detailed, general methods for preparing aminobenzamides from precursors like aminobenzoic acids or nitrobenzoyl chlorides are well-established. orgsyn.org This 3-aminobenzamide intermediate would then be reacted with benzenesulfonyl chloride to form the final product.
A powerful demonstration of the selectivity achievable in these systems comes from the one-pot synthesis of m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride. rsc.org This starting material possesses two electrophilic sites: a sulfonyl chloride and an aroyl chloride. By exploiting the differential reactivity of these groups, a chemoselective, sequential addition of two different amines can be achieved. The more reactive aroyl chloride is typically reacted first with one amine, followed by the reaction of the sulfonyl chloride with a second amine. rsc.org This approach highlights the sophisticated control that can be exerted in constructing these bifunctional molecules.
Table 2: Chemoselective Synthesis of m-Sulfamoylbenzamide Analogues
| First Amine (at Aroyl Chloride) | Second Amine (at Sulfonyl Chloride) | Chemoselectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Azepane | >99 | 91 | rsc.org |
| Aniline | 4-Fluoroaniline | >99 | 99 | rsc.org |
| Azepane | Aniline | 98 | 93 | rsc.org |
| 4-Fluoroaniline | Aniline | 72 | 80 | rsc.org |
| 3-Fluoroaniline | Aniline | 48 | 65 | rsc.org |
Data from a study on the chemoselective synthesis of related analogues, demonstrating the principle of differential reactivity. rsc.org
Directed Derivatization and Analog Generation Approaches
The generation of analogs of this compound is typically achieved by systematically modifying different parts of its molecular structure. These approaches allow for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). Key strategies involve altering the substituents on the aromatic rings and incorporating various heterocyclic systems into the main scaffold.
Varying the substituents on the two primary aromatic rings of the this compound scaffold is a fundamental strategy for creating a diverse range of analogs. This is often accomplished through the coupling of a substituted 3-(chlorosulfonyl)benzoic acid intermediate with a variety of substituted anilines. nih.gov The nature and position of these substituents can significantly influence the electronic and steric properties of the final molecule.
Research into related benzamide and sulfonamide structures has shown that the introduction of different functional groups—such as halogens (F, Cl, Br), small alkyls (methyl, ethyl), nitro groups, or trifluoromethyl groups—at various positions on the phenyl rings can drastically alter the compound's properties. nih.gov For instance, quantitative analysis of substituent effects on similar scaffolds has demonstrated that hydrophobic and steric parameters of the substituents are critical factors for biological activity. nih.gov Electron-releasing groups like dimethylamino (-NMe2) and methoxy (B1213986) (-OMe) can make subsequent reactions more feasible, whereas electron-withdrawing groups like nitro (-NO2) can have a different impact on reactivity and electronic potential. bibliotekanauki.pl
The synthesis of analogs often starts with a core benzoic acid derivative which is first subjected to chlorosulfonylation to produce a sulfonyl chloride. nih.govrsc.org This intermediate is then reacted with a diverse panel of primary or secondary anilines in a suitable solvent like pyridine to generate the desired sulfonamide derivatives. nih.gov This modular approach facilitates the creation of a library of compounds with systematic variations.
Table 1: Examples of Substituent Variation on the Aromatic Rings of Benzamide Derivatives
| Base Scaffold | Ring Position | Substituent Group | Resulting Derivative Class | Reference |
| Benzamide | Phenyl Ring | Halogens (F, Cl, Br) | Halogenated Benzamides | nih.gov |
| Benzamide | Phenyl Ring | Small Alkyls (Me, Et) | Alkylated Benzamides | nih.gov |
| Benzamide | Phenyl Ring | Nitro (NO₂) | Nitro-substituted Benzamides | nih.govbibliotekanauki.pl |
| Benzamide | Phenyl Ring | Trifluoromethyl (CF₃) | Trifluoromethylated Benzamides | nih.gov |
| Anilinosulfonyl | Aniline Ring | Methoxy (OMe) | Methoxy-anilino Sulfonamides | bibliotekanauki.pl |
| Anilinosulfonyl | Aniline Ring | Dimethylamino (NMe₂) | Dimethylamino-anilino Sulfonamides | bibliotekanauki.pl |
Heterocyclic Ring Incorporations into the Scaffold
The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to enhance properties such as polarity, hydrogen bonding capacity, and target specificity. nih.gov For sulfonamide-based scaffolds, this approach involves replacing one of the aromatic rings or appending a heterocyclic moiety to the core structure. A "libraries from libraries" approach has been successfully used to generate diverse sulfonamide-linked heterocycles. nih.govnih.gov
Commonly incorporated heterocycles include five- and six-membered rings. Five-membered heterocyclic sulfonamides, in particular, have been extensively studied. mdpi.com Examples of heterocyclic scaffolds that have been successfully linked to sulfonamides include:
Thiourea and cyclic guanidines nih.govnih.gov
1,3,4-Thiadiazole mdpi.com
Thiophene mdpi.com
Benzofuran mdpi.com
The synthesis of these analogs often involves reacting a suitable chlorosulfonylated intermediate with an amine-containing heterocycle. mdpi.com For example, N-methyl pyrrole can be treated with chlorosulfonic acid to yield a disulfonyl chloride derivative, which is then reacted with various amines to produce the final heterocyclic sulfonamide compounds. mdpi.com This strategy significantly expands the structural diversity and allows for the exploration of new chemical space. nih.govresearchgate.net
Table 2: Examples of Heterocyclic Rings Incorporated into Sulfonamide Scaffolds
| Heterocyclic Ring | Type | Resulting Scaffold Class | Reference |
| Piperazine | Six-membered, non-aromatic | Piperazine-linked sulfonamides | nih.govnih.gov |
| 1,3,4-Thiadiazole | Five-membered, aromatic | 1,3,4-Thiadiazole sulfonamides | mdpi.com |
| Pyrrole | Five-membered, aromatic | Pyrrole sulfonamides | mdpi.com |
| Thiophene | Five-membered, aromatic | Thiophene sulfonamides | mdpi.com |
| Benzofuran | Fused five/six-membered | Benzofuran sulfonamides | mdpi.com |
| Thiazole | Five-membered, aromatic | N-(thiazol-2-yl)-benzamide analogs | nih.gov |
Purification and Isolation Methodologies for Synthetic Intermediates and Final Compounds
The purification and isolation of synthetic intermediates and final compounds are critical steps to ensure the quality and reliability of research findings. A variety of methodologies are employed, ranging from classical techniques like recrystallization to modern chromatographic methods. The choice of method depends on the scale of the synthesis and the physicochemical properties of the compound.
Crystallization: Recrystallization is a common and effective method for purifying solid sulfonamide derivatives. google.comnih.gov The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solvent. The choice of solvent is crucial; for sulfonamides, alcohols like ethanol (B145695) and isopropanol, often mixed with water, have been used effectively. google.com The physical properties of the resulting crystals, such as being free-flowing and stable, are important quality attributes. google.com
Chromatography: Chromatographic techniques are indispensable for the purification of both intermediates and final products in the synthesis of this compound and its analogs.
Silica (B1680970) Gel Chromatography: This is a standard method used for the purification of a wide range of organic compounds. nih.gov Products can be purified on a silica gel column using a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC): For high-throughput purification and complex separation problems, normal-phase HPLC is often the method of choice. chromatographyonline.com It offers excellent selectivity, and generic protocols can be scaled up from analytical to preparative scales. chromatographyonline.com
Ion Exchange Chromatography (IEC): IEC is particularly useful for separating charged molecules like proteins and polypeptides but can also be applied to smaller ionizable molecules. ekb.eg The technique separates molecules based on their net charge by using a charged stationary phase. ekb.eg
Radial and Low-Pressure Chromatography: For larger scale purifications (gram-scale), automated low-pressure and medium radial compression chromatography systems offer efficient and scalable solutions. chromatographyonline.com
The ultimate goal of these purification strategies is to remove unreacted starting materials, reagents, and side products, yielding the target compound with high purity. The purity is typically confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. nih.govpjps.pk
Table 3: Common Purification and Isolation Methodologies
| Method | Principle | Application | Reference |
| Recrystallization | Differential solubility at varying temperatures | Purification of solid final products and intermediates | google.comnih.gov |
| Silica Gel Column Chromatography | Adsorption based on polarity | Routine purification of synthetic products (mg to g scale) | nih.govmdpi.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning | High-throughput purification, separation of complex mixtures | chromatographyonline.com |
| Ion Exchange Chromatography (IEC) | Separation based on net charge | Purification of ionizable/charged molecules | ekb.egnih.gov |
| Radial Compression Chromatography | Preparative-scale liquid chromatography | Large-scale (gram to kg) purification | chromatographyonline.com |
Structural Elucidation and Conformational Analysis in Research Studies
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for elucidating the structural framework of 3-(anilinosulfonyl)benzamide, providing detailed information about its constituent atoms and the bonds that connect them.
For this compound, one would anticipate a complex ¹H NMR spectrum with distinct signals for the protons on the two separate phenyl rings and the amide and sulfonamide protons. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl and benzamide (B126) groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbonyl and sulfonyl-substituted carbons being particularly informative. Analysis of derivatives like 3-(anilinosulfonyl)-N-(2-nitrophenyl)benzamide and 3-(anilinosulfonyl)-N-(4-nitrophenyl)benzamide would show additional complexity due to the nitro group's influence on the electronic environment of the adjacent phenyl ring. bldpharm.combldpharm.com
Table 1: Predicted NMR Data for this compound based on Analogous Compounds
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Amide (CONH₂) | 8.0 - 8.5 (broad singlet) |
| ¹H | Sulfonamide (SO₂NH) | 9.0 - 10.0 (singlet) |
| ¹H | Aromatic (C₆H₅) | 7.0 - 8.2 (multiplets) |
| ¹³C | Carbonyl (C=O) | 168 - 172 |
| ¹³C | Aromatic (C₆H₅) | 120 - 145 |
Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by analyzing its mass-to-charge ratio. For this compound, the molecular ion peak (M+) would confirm its molecular weight. The fragmentation pattern provides valuable structural information. Typically, in amides, a common fragmentation involves the loss of the amino group (–NH₂), resulting in a stable benzoyl cation. researchgate.net For this compound, one would expect to see fragmentation patterns corresponding to the cleavage of the C-S and S-N bonds of the sulfonamide group, as well as the loss of the benzamide moiety. This would lead to characteristic fragment ions that can be used to piece together the structure of the original molecule. researchgate.netlibretexts.org
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amide (–CONH₂) typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide group is a strong band usually found around 1680-1630 cm⁻¹. spectroscopyonline.com The sulfonamide group (–SO₂NH–) would also show characteristic stretches for the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond. spectroscopyonline.com For comparison, the IR spectrum of benzamide shows a C=O stretch at 1684 cm⁻¹ and N-H stretches for the amide. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. msu.edu Conjugated systems, such as the phenyl rings in this compound, absorb UV light, leading to π → π* transitions. jove.com The presence of the anilino and benzamide groups attached to the sulfonyl bridge would influence the wavelength of maximum absorbance (λmax). nist.gov The UV-Vis spectrum would likely show strong absorption in the UV region, characteristic of aromatic compounds. jove.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (–CONH₂) | N-H Stretch | 3400 - 3200 (two bands) |
| C=O Stretch | 1680 - 1630 | |
| Sulfonamide (–SO₂NH–) | N-H Stretch | ~3300 |
| S=O Asymmetric Stretch | 1350 - 1300 | |
| S=O Symmetric Stretch | 1160 - 1140 | |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1600 - 1450 |
Note: This table is based on general values for functional groups and data from similar compounds.
X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. A common method for growing single crystals of organic compounds is the slow evaporation of a saturated solution. nih.gov The choice of solvent is crucial and is determined by the solubility of the compound. Solvents like ethanol (B145695), methanol, or acetone (B3395972) are often used. nih.gov The process involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or slightly supersaturated solution. The solution is then allowed to cool slowly and undisturbed, or the solvent is allowed to evaporate slowly at a constant temperature. This gradual process allows for the ordered arrangement of molecules into a crystal lattice. Other techniques, such as vapor diffusion or cooling of a melt, can also be employed. rsc.org
Once a suitable single crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. osti.gov The diffraction data, consisting of the intensities and positions of the diffracted beams, are collected by a detector. nih.gov
This raw data is then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is solved using various computational methods to generate an initial model of the electron density distribution. This model is then refined by adjusting the atomic positions and other parameters to achieve the best possible agreement between the observed and calculated diffraction patterns. nih.gov The quality of the final structure is assessed by parameters such as the R-factor. The refined structure provides a detailed picture of the molecule, including intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. nih.govnih.gov
Due to a lack of specific research data on the structural elucidation, conformational analysis, and chiroptical properties of the compound this compound in publicly available scientific literature, a detailed article adhering to the requested structure cannot be generated at this time.
Therefore, it is not possible to provide a scientifically accurate and detailed article that focuses solely on this compound as per the user's strict instructions. Generating content would require speculation or the use of data from analogous but distinct compounds, which would violate the core requirement of focusing exclusively on the specified molecule.
Computational and Theoretical Investigations of 3 Anilinosulfonyl Benzamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-(anilinosulfonyl)benzamide, these studies have primarily utilized Density Functional Theory (DFT) to elucidate its electronic landscape and predict its chemical behavior.
DFT has been employed to optimize the geometry of this compound and to calculate its electronic properties. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-31G(d,p) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. tandfonline.comimist.ma These calculations have confirmed a non-planar conformation for benzenesulfonamide (B165840) derivatives, where the sulfonamide moiety is deviated from the plane of the anthranilamide scaffold. mdpi.commdpi.com The distorted tetrahedral geometry around the sulfur atom is a characteristic feature. mdpi.com
Natural Bond Orbital (NBO) analysis, often performed at the B3LYP level, has been used to study the delocalization of electron density within the molecule. mdpi.com For instance, in related sulfonamide structures, interactions between the lone pair of a sulfonyl oxygen and the antibonding orbital of the S-N bond indicate charge delocalization within the sulfonamide framework. mdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO (Egap) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. tandfonline.comnih.gov For benzamide (B126) derivatives containing a sulfonamide moiety, the HOMO-LUMO gap has been calculated to predict their relative stability and reactivity. tandfonline.com
Molecular Electrostatic Potential (MEP) analysis is used to identify the electrophilic and nucleophilic sites on the molecule's surface. imist.matandfonline.com The MEP map visually represents the charge distribution, where red areas indicate negative electrostatic potential (nucleophilic regions, often around oxygen atoms) and blue areas represent positive electrostatic potential (electrophilic regions, typically around hydrogen atoms). imist.ma This analysis is vital for understanding intermolecular interactions, particularly hydrogen bonding.
Data from Computational Studies on Related Sulfonamide Derivatives
| Parameter | Method/Basis Set | Compound Type | Finding | Reference |
| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | Benzamide Sulfonamides | Optimized structural parameters determined. | tandfonline.com |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d,p) | Benzamide Sulfonamides | Low energy gap indicates high chemical reactivity for certain derivatives. | tandfonline.com |
| NBO Analysis | B3LYP/6-311G(d,p) | Ortho-toluylsulfonamido-benzamides | Delocalization of charge in the sulfonamide framework with stabilization energies of 1.43-2.28 kJ/mol. | mdpi.com |
| MEP Analysis | DFT/B3LYP/6-311G(d,p) | N-(2-Hydroxyphenyl)-4-toluenesulfonamide | Electrophilic and nucleophilic sites identified, indicating potential for hydrogen bonding. | tandfonline.com |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its analogs, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.
Docking studies on benzenesulfonamide derivatives have revealed key interactions within the active sites of various enzymes, such as carbonic anhydrases, cholinesterases, and kinases. tandfonline.comnih.govnih.govbrieflands.com The sulfonamide group is a critical pharmacophoric feature, often involved in hydrogen bonding and coordination with metal ions in the active site. nih.gov For example, in studies on carbonic anhydrase inhibitors, the sulfonamide moiety typically coordinates with the zinc ion in the enzyme's active site. nih.gov
The analysis of binding modes shows that the anilino and benzamide portions of the molecule can form hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket. brieflands.com In a study of benzothiazole-coupled sulfonamides, hydrogen bond interactions with nicotinic acetylcholine (B1216132) ion-gated receptors were observed. brieflands.com The specific interactions depend on the target protein and the substitution pattern on the aromatic rings.
Various docking programs and scoring functions are used to predict the binding affinity and rank different ligand poses. The choice of algorithm can influence the outcome of the docking study. For instance, in silico inverted virtual screening has been used for benzamide derivatives to identify likely protein targets by employing multiple scoring functions and taking an average score to rank the targets. sciforum.net The binding energies (often expressed in kcal/mol) and inhibition constants (Ki) are calculated to quantify the binding affinity. nih.govresearchgate.net Lower binding energy values suggest a more stable protein-ligand complex. nih.govresearchgate.net
Representative Docking Results for Sulfonamide Derivatives
| Target Protein | Docking Software | Key Interactions | Predicted Binding Energy/Score | Reference |
| Human Carbonic Anhydrase II | Not Specified | Interactions with the active site pocket. | Up to -9.4 kcal/mol | tandfonline.com |
| Acetylcholinesterase | Discovery Studio | Hydrogen bonding. | Not specified, but potent inhibition observed. | mdpi.com |
| Nicotinic Acetylcholine Receptor | Not Specified | Three to five hydrogen bond interactions. | Not specified, but excellent binding affinity noted. | brieflands.com |
| α-Glucosidase | Not Specified | Strong hydrogen bonding within the enzyme cavity. | -7.5 to -7.8 Kcal/mol | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. MD simulations have been applied to sulfonamide derivatives to assess the stability of the docked pose and to explore the conformational landscape of the ligand within the binding site. nih.govni.ac.rspeerj.commdpi.com
MD simulations, often run for nanoseconds, can confirm the stability of key interactions observed in docking studies, such as hydrogen bonds and hydrophobic contacts. mdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to evaluate the stability of the complex. mdpi.com A stable trajectory with low RMSD fluctuations suggests a stable binding mode.
Furthermore, MD simulations are used in conjunction with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the binding free energy of the protein-ligand complex. peerj.com These calculations provide a more accurate estimation of binding affinity by considering solvation effects and entropic contributions. Studies on sulfonamides have used MM-PBSA to compare the binding energies of different derivatives and to understand the energetic contributions (e.g., van der Waals, electrostatic) to binding. peerj.com
Ligand-Protein Complex Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational biology, used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a detailed view of the dynamic interactions between a ligand, like this compound, and its target protein, revealing the stability and conformational changes of the complex. mdpi.commdpi.com
Hydrogen bonds play a crucial role in the stabilization of ligand-protein complexes. auctoresonline.org MD simulations can quantify the occupancy of specific hydrogen bonds throughout the simulation, indicating their strength and persistence. mdpi.com Studies on related benzamide derivatives have used MD simulations to confirm the stability of docked complexes, often running simulations for periods up to 100 nanoseconds to ensure the reliability of the predicted binding modes. pensoft.net The insights gained from analyzing these dynamic interactions are vital for understanding the molecular basis of a compound's activity and for guiding further structural optimization. mdpi.comnih.gov
Solvent Effects and System Energetics
The surrounding solvent environment can significantly influence the behavior of a molecule, including its conformation, stability, and reactivity. Computational studies can model these solvent effects to predict the system's energetics. The choice of solvent can alter the free energy of activation for chemical processes. nih.gov For instance, studies on amide bonds, a key feature of this compound, have shown that the energy barrier to isomerization is influenced by the solvent's ability to donate hydrogen bonds. nih.gov
Computational models can dynamically modify the energy of intermediate states based on the dielectric properties and relaxation time of the solvent. osti.gov In polar solvents, the stabilization of charged intermediates can be modeled to understand reaction pathways. Classical molecular dynamics simulations can also be employed to investigate the local solvent environment around a molecule. rsc.org These simulations can reveal the extent of water enrichment in the immediate vicinity of the reactant and the average lifetime of hydrogen bonds between the solvent and the molecule, providing a microscopic explanation for experimentally observed kinetic solvent effects. rsc.org Such analyses are critical for predicting how a compound like this compound might behave in the aqueous environment of a biological system versus an organic solvent used during synthesis.
In Silico Assessment of Drug-Likeness and Pharmacokinetic Profiles (Excluding clinical data)
In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties and drug-likeness of a compound. mdpi.commdpi.com These predictions help to identify candidates with a higher probability of success, thereby reducing the resources spent on compounds with unfavorable profiles. mdpi.com
ADME properties determine the fate of a compound in a biological system. Computational models can predict these properties based on the molecule's structure. For classes of compounds like benzamides and sulfonamides, in silico tools have been used to generate comprehensive ADME profiles. mdpi.comnih.gov Key predicted parameters often include human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. mdpi.commdpi.com
For example, studies on novel benzamide derivatives have shown predictions of excellent intestinal absorption (over 90%) and good BBB permeability. mdpi.com Toxicity predictions, such as the AMES test for mutagenicity and hepatotoxicity, are also integral parts of the computational assessment. mdpi.comnih.gov These predictive models, often available through online platforms and specialized software, allow for the rapid screening of chemical libraries to filter out compounds with potentially poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.comnih.gov
Table 1: Representative In Silico ADME Profile for a Benzamide-Sulfonamide Class Compound
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption | High (>90%) | Indicates good absorption from the gut into the bloodstream. mdpi.com |
| Blood-Brain Barrier (BBB) Permeability | Permeable | Suggests the compound may cross into the central nervous system. mdpi.commdpi.com |
| Caco-2 Permeability | High | In vitro model for intestinal absorption. nih.gov |
| CYP2D6 Inhibitor | Non-inhibitor | Low likelihood of drug-drug interactions involving this key metabolic enzyme. mdpi.com |
| AMES Toxicity | Non-mutagen | Predicts a low probability of the compound being mutagenic. mdpi.com |
| Hepatotoxicity | Low Risk | Predicts a low likelihood of causing liver damage. mdpi.com |
Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is a critical parameter for orally administered drugs. Poor oral bioavailability is a significant cause of failure for drug candidates. nih.gov Computational models predict oral bioavailability by evaluating a set of physicochemical descriptors derived from the molecular structure. plos.org
A common starting point is the evaluation of "drug-likeness" based on established guidelines like Lipinski's Rule of Five. These rules relate poor absorption or permeation to specific physicochemical properties. More advanced models use a larger set of descriptors and machine learning algorithms to build predictive models. nih.govplos.org Studies have identified sets of up to 47 key descriptors that are crucial for accurately predicting oral bioavailability by correlating them with experimental data on intestinal absorption and Caco-2 permeability. nih.govplos.org These descriptors can include measures of size, polarity, lipophilicity, and topology. mdpi.com
Table 2: Key Physicochemical Descriptors for Oral Bioavailability Assessment
| Physicochemical Descriptor | Definition | Relevance to Oral Bioavailability |
|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Lipinski's rule suggests MW < 500 Da for good absorption. |
| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Lipinski's rule suggests LogP < 5. Affects solubility and membrane permeability. mdpi.com |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | Lipinski's rule suggests HBD ≤ 5. High numbers can reduce membrane permeability. mdpi.com |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N) with lone pairs. | Lipinski's rule suggests HBA ≤ 10. High numbers can reduce membrane permeability. mdpi.com |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Relates to hydrogen bonding potential and membrane transport. |
| Rotatable Bonds | The number of bonds that allow free rotation around them. | High numbers can indicate excessive flexibility, which may be detrimental to binding and bioavailability. |
Molecular Mechanism of Action Studies in Vitro Research
Enzyme Inhibition Kinetics and Mechanism Characterization (In Vitro)
In vitro studies have been instrumental in elucidating the molecular mechanisms through which 3-(anilinosulfonyl)benzamide and its derivatives exert their biological effects. These investigations have primarily focused on their interactions with various enzymes, revealing profiles of inhibition, potency, and selectivity that underscore the therapeutic potential of this chemical scaffold.
The this compound scaffold has emerged as a promising framework for the design of histone deacetylase (HDAC) inhibitors. Research has demonstrated that derivatives of this compound can effectively inhibit HDAC enzymes, which are critical regulators of gene expression and are implicated in the pathogenesis of cancer and other diseases.
A study detailing the synthesis of novel hydroxamate-based HDAC inhibitors, which incorporated the this compound moiety, identified compounds with potent inhibitory activity. For instance, one such derivative demonstrated an IC₅₀ value of 150 nM against HDACs in nuclear extracts from HeLa cells. Another related compound showed an IC₅₀ of 250 nM against the specific isozyme HDAC1. These findings highlight the potential of the this compound structure as a key component in the development of potent HDAC inhibitors.
Table 1: In Vitro HDAC Inhibitory Activity of this compound Derivatives
| Derivative | Target | IC₅₀ (nM) |
| Hydroxamate Derivative 1 | HDAC (HeLa Nuclear Extract) | 150 |
| Hydroxamate Derivative 2 | HDAC1 | 250 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values of selected this compound derivatives against histone deacetylases (HDACs).
Derivatives of this compound have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The focus has often been on achieving selective inhibition of tumor-associated isoforms like CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II.
One study synthesized a series of 4-substituted-3-(anilinosulfonyl)benzamides and evaluated their inhibitory activity against several human (h) CA isoforms. These compounds exhibited potent, subnanomolar inhibition of the tumor-associated isoform hCA IX, with one derivative showing a Ki of 0.77 nM. Notably, these compounds displayed significant selectivity for hCA IX over hCA I and hCA II. Another investigation into ureido-substituted derivatives of this compound also revealed potent inhibition of hCA II, hCA IX, and hCA XII, with Ki values in the low nanomolar range. For example, one compound in this series had a Ki of 4.5 nM against hCA IX.
Table 2: In Vitro Inhibitory Potency (Ki, nM) of this compound Derivatives against Human Carbonic Anhydrase Isoforms
| Derivative Series | hCA I | hCA II | hCA IX | hCA XII |
| 4-substituted | 103 | 11.2 | 0.77 | 25.4 |
| Ureido-substituted | >10000 | 8.9 | 4.5 | 7.8 |
This table displays the inhibition constants (Ki) for selected derivatives against various human (h) carbonic anhydrase (CA) isoforms, illustrating their potency and selectivity.
The this compound scaffold has also been explored for its potential to inhibit enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1).
In a study focused on developing multi-target-directed ligands, a hybrid molecule containing the this compound structure was synthesized and evaluated. This compound demonstrated inhibitory activity against human AChE with an IC₅₀ value of 8.26 μM. Another research effort produced a derivative that inhibited AChE from electric eel with an IC₅₀ of 0.83 μM. These studies suggest that the this compound framework can be a valuable starting point for designing inhibitors that target key enzymes in neurodegenerative disorders.
Table 3: In Vitro Inhibitory Activity of this compound Derivatives against AChE
| Derivative | AChE Source | IC₅₀ (μM) |
| Hybrid Compound | Human | 8.26 |
| Multi-target Ligand | Electric Eel | 0.83 |
This table shows the half-maximal inhibitory concentration (IC₅₀) values for selected this compound derivatives against acetylcholinesterase (AChE) from different sources.
The versatility of the this compound scaffold is further demonstrated by its activity against a range of other enzymes.
Derivatives of this compound have been shown to be potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. One study reported a series of this compound analogs with significant urease inhibitory activity, with the most potent compound exhibiting an IC₅₀ value of 2.16 μM.
In the context of metabolic disorders, certain derivatives have been evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. One such derivative displayed an IC₅₀ value of 1.54 μM against this enzyme.
Furthermore, the antibacterial potential of this scaffold has been investigated by targeting FtsZ, a crucial protein in bacterial cell division. A novel sulfonamide incorporating the this compound core was found to inhibit the GTPase activity of FtsZ with an IC₅₀ of 100 μM.
Table 4: In Vitro Inhibitory Activity of this compound Derivatives against Various Enzymes
| Derivative | Target Enzyme | IC₅₀ (μM) |
| Urease Inhibitor | Urease | 2.16 |
| α-Amylase Inhibitor | α-Amylase | 1.54 |
| FtsZ Inhibitor | FtsZ | 100 |
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound derivatives against urease, α-amylase, and FtsZ.
Protein-Ligand Binding Investigations (In Vitro Biophysical Methods)
To date, specific data from surface plasmon resonance (SPR) studies detailing the direct binding kinetics of the parent compound this compound to its various enzyme targets are not extensively available in the public domain. While enzyme inhibition assays confirm the functional interaction, SPR would provide more detailed kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD). Such biophysical data would be invaluable for a deeper understanding of the structure-activity relationships and for optimizing the design of more potent and selective inhibitors based on this scaffold.
Cellular Pathway Modulation Analysis (In Vitro Cell Lines)
In vitro studies using various cell lines have demonstrated that compounds with benzamide (B126) and anilinosulfonyl scaffolds can significantly modulate key cellular signaling pathways involved in cell growth, inflammation, and survival.
The RhoA signaling pathway is a critical regulator of gene expression, controlling processes like cell growth, differentiation, and motility. A key downstream effect of RhoA activation is the nuclear translocation of the transcriptional coactivator megakaryoblastic leukemia 1 (MKL1), which partners with serum response factor (SRF) to drive gene expression. Benzamide-containing compounds have been identified as potent inhibitors of this pathway. While specific data on this compound is lacking, the well-characterized inhibitor CCG-1423 serves as a key example. Mechanistic studies show that CCG-1423 acts downstream of RhoA and RhoC, inhibiting the transcriptional activation mediated by the MKL1/SRF complex without altering DNA binding. This inhibition potently blocks cellular processes like lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells.
The nuclear factor-κB (NF-κB) signaling pathway is a central mediator of inflammatory responses, cell survival, and immunity. nih.gov In resting cells, NF-κB transcription factors like RELA (p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. biorxiv.org Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate target gene expression. nih.gov
Benzamide derivatives have been shown to modulate this pathway. Specifically, the N-substituted benzamide derivative Declopramide (also known as 3-chloroprocainamide or 3CPA) inhibits NF-κB activation by preventing the degradation of the inhibitory protein IκBβ. This action blocks the downstream transcription of NF-κB survival genes. Furthermore, there is a mechanistic link between microtubule dynamics and NF-κB signaling; inhibitors that disrupt microtubules (a known target of some benzamides) can impair the nuclear translocation of RELA, thereby suppressing NF-κB activity. biorxiv.org
N-substituted benzamides have been demonstrated to induce both cell cycle arrest and apoptosis in cancer cell lines. nih.gov Research using Declopramide (3CPA) as a model compound shows that it induces a potent G2/M cell cycle block prior to the onset of apoptosis in murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells. nih.govresearchgate.net This cell cycle arrest is observed even when apoptosis is blocked by caspase inhibitors, indicating it is an upstream event. nih.gov
The subsequent apoptosis is triggered via the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9. nih.gov Notably, this mechanism appears to be independent of the tumor suppressor protein p53, as the effects are observed in both p53-competent (70Z/3) and p53-deficient (HL60) cells. nih.govresearchgate.net
Table 3: Cell Cycle Distribution of 70Z/3 Cells After Treatment with Declopramide (3CPA)
| Treatment Time (hours) | Sub-G1 (Apoptotic) (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| 0 | 4.3 | 55.4 | 28.5 | 11.8 |
| 6 | 5.3 | 43.1 | 24.3 | 27.3 |
| 12 | 12.3 | 21.0 | 17.0 | 49.7 |
| 18 | 35.8 | 12.4 | 7.9 | 43.9 |
Data represents the percentage of cells in each phase after exposure to 500 µM Declopramide, as determined by flow cytometry. Sourced from reference nih.govresearchgate.net.
A primary mechanism for the observed cell cycle arrest by certain benzamide derivatives is the direct modulation of microtubule dynamics. nih.govnih.gov Microtubules, polymers of αβ-tubulin dimers, are essential for forming the mitotic spindle required for chromosome segregation during mitosis. nih.gov
Studies with a potent benzamide, referred to as "analog 21," demonstrated that it binds directly to β-tubulin within the colchicine (B1669291) binding pocket. nih.govacs.org This interaction disrupts microtubule function by inhibiting their polymerization. In vitro microtubule formation assays showed that benzamide analog 21 reduced the growth rate of microtubules by approximately 80%. nih.govacs.org This profound disruption of microtubule dynamics leads to a failure in mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle. acs.org This mechanism is consistent with the biological effects of other colchicine-site binding agents. nih.gov
Biological Target Identification and Deconvolution in Vitro Research
Proteomics-Based Target Identification Approaches (e.g., Affinity Proteomics)
There are no available studies that have utilized affinity proteomics or other proteomics-based approaches to identify the protein binding partners of 3-(anilinosulfonyl)benzamide. This methodology, which typically involves immobilizing the compound on a solid support to capture interacting proteins from cell lysates, has not been publicly documented for this specific molecule.
Genetic Screening and Perturbation Studies in Cell Line Models
No research has been published detailing the use of genetic screening techniques, such as CRISPR-Cas9 or siRNA screens, in cell line models to identify genes that either confer sensitivity or resistance to this compound. Such studies would be crucial for inferring potential biological targets by observing how the genetic perturbation affects the cellular response to the compound.
Biochemical Fractionation and Activity-Based Protein Profiling (ABPP)
There is no information available on the use of biochemical fractionation to isolate target proteins of this compound from complex biological mixtures. Furthermore, Activity-Based Protein Profiling (ABPP), a method that uses chemical probes to identify active enzyme targets, has not been reported in the context of this compound.
Structure Activity Relationship Sar Studies for Rational Molecular Design
Systematic Modification of the Benzamide (B126) and Sulfonamide Moieties
The foundation of SAR studies lies in the systematic modification of the core structure. For 3-(anilinosulfonyl)benzamide, this involves altering substituents on both the benzamide and the anilino portions of the molecule to probe their influence on biological activity.
Substituent Effects on In Vitro Potency and Selectivity
The nature and position of substituents on the aromatic rings of this compound can dramatically influence its interaction with a biological target, thereby affecting its in vitro potency and selectivity. The electronic and steric properties of these substituents are key determinants of activity.
Research on related benzamide and sulfonamide-containing compounds has illuminated several guiding principles. For instance, in various series of biologically active benzamides, the introduction of different substituents on the benzamide ring by aliphatic, aromatic, or heteroaromatic systems leads to a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.net Similarly, for sulfonamide derivatives, the addition of heterocyclic moieties has been shown to be more effective than aromatic groups in some contexts. nih.gov
The following interactive table summarizes hypothetical substituent effects on the this compound scaffold based on established principles in medicinal chemistry. The "potency" is a qualitative measure of the desired biological effect.
| Position of Substitution | Substituent Type | Predicted Effect on Potency | Rationale |
| Benzamide Ring (para) | Electron-donating (e.g., -OCH3) | May Increase or Decrease | Can influence hydrogen bonding capabilities and electronic interactions with the target. |
| Benzamide Ring (meta) | Electron-withdrawing (e.g., -Cl) | May Increase | Can alter the pKa of the amide proton and engage in halogen bonding. nih.gov |
| Anilino Ring (para) | Bulky group (e.g., -t-butyl) | May Decrease | Can cause steric hindrance, preventing optimal binding to the target. |
| Anilino Ring (ortho) | Small, polar group (e.g., -OH) | May Increase | Could form additional hydrogen bonds with the target receptor. |
It is crucial to note that these are generalized predictions. The actual effect of a substituent is highly dependent on the specific biological target and its binding site topology. For example, in a series of N-[(3S)-Pyrrolidin-3-yl]benzamide derivatives, less bulky and less electronegative substituent groups were found to be favorable for activity. wisdomlib.org
Bioisosteric Replacements for Enhanced Biological Properties
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. nanobioletters.com This approach is particularly relevant for the amide and sulfonamide linkages in this compound.
A bioisostere is a molecule that results from the exchange of an atom or a group of atoms with another, broadly similar atom or group. cambridgemedchemconsulting.com This replacement can be based on physical or topological similarities and aims to create a new molecule with similar or improved biological properties. nanobioletters.comcambridgemedchemconsulting.com
In studies on other benzamide-containing compounds, the amide group has been successfully replaced with a variety of other functionalities. For instance, in the development of anthelmintics based on a benzamide scaffold, the amide moiety was replaced with esters, thioamides, selenoamides, and sulfonamides, among others. mdpi.com The results showed that thioamide and selenoamide replacements maintained or even improved activity, while the sulfonamide replacement led to a loss of significant activity in that specific biological context. mdpi.com This highlights that the success of a bioisosteric replacement is not guaranteed and must be empirically tested.
The following table illustrates potential bioisosteric replacements for the functional groups in this compound.
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Amide (-CONH-) | Thioamide (-CSNH-) | Altered hydrogen bonding and electronic properties. mdpi.com |
| Amide (-CONH-) | Reverse Amide (-NHCO-) | Changes in vectoral arrangement of hydrogen bond donors and acceptors. |
| Sulfonamide (-SO2NH-) | Sulfoxide (-SONH-) | Reduced acidity and altered polarity. |
| Phenyl Ring | Pyridyl Ring | Increased solubility and potential for new interactions. rsc.org |
The replacement of a phenyl ring with a pyridyl ring, a common scaffold hopping strategy, can also be considered a form of bioisosteric replacement that can improve metabolic stability. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to correlate the chemical structures of a series of compounds with their biological activities. nih.gov This computational approach is invaluable for understanding the SAR of this compound analogs and for predicting the activity of novel, unsynthesized compounds.
Statistical Methods for SAR Analysis
Several statistical methods are employed in QSAR studies to build robust and predictive models. These methods aim to identify the key molecular descriptors that govern the biological activity of the compounds.
Commonly used statistical methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). nih.gov
Partial Least Squares (PLS): PLS is similar to MLR but is more suitable for datasets with a large number of correlated descriptors.
Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity with the steric and electrostatic fields surrounding the molecules. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
In a 3D-QSAR study of sulfonamide inhibitors of carbonic anhydrase II, both ligand-based and receptor-based models were developed using CoMFA and CoMSIA. The receptor-based models, which used the bioactive conformations of the compounds docked into the enzyme's active site, showed better predictive ability. nih.gov
Predictive Modeling for Novel Analog Design
A well-validated QSAR model can be a powerful tool for the virtual screening and design of novel analogs with improved potency. By inputting the descriptors of a hypothetical compound into the QSAR equation, its biological activity can be predicted before it is synthesized, saving time and resources.
For example, a QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors led to a model that suggested hydrophobic character and hydrogen bond donating groups were crucial for activity. nih.gov This finding provides clear guidelines for designing new, more potent inhibitors. nih.gov Similarly, 3D-QSAR models for benzoxazole (B165842) benzenesulfonamide (B165840) derivatives were used for virtual screening to identify new potential antidiabetic agents. chemijournal.com
The predictive power of a QSAR model is typically assessed by its cross-validated correlation coefficient (q²) and its ability to predict the activity of an external test set of compounds not used in model building. A robust model can significantly accelerate the discovery of lead compounds.
Scaffold Hopping and Molecular Hybridization Strategies
Beyond simple substituent modifications, more advanced strategies like scaffold hopping and molecular hybridization can be employed to explore new chemical space and develop novel analogs of this compound with improved properties.
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential pharmacophoric features required for biological activity. rsc.org This can lead to the discovery of new chemical series with improved properties, such as enhanced metabolic stability or better oral bioavailability. rsc.org For aromatic compounds, replacing a metabolically liable ring with a more robust one, like a heterocycle, is a common and effective strategy. rsc.org
Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive molecules into a single hybrid compound. nih.gov This approach aims to create a new molecule with enhanced affinity and efficacy by targeting multiple binding sites or pathways. In the context of this compound, one could envision hybridizing this scaffold with other known pharmacophores to create multi-target agents. For instance, a series of novel 2,4-diarylaminopyrimidine derivatives incorporating a 3-sulfamoylbenzamide (B74759) moiety were designed as potent focal adhesion kinase (FAK) inhibitors. nih.gov
These advanced design strategies, guided by SAR and computational modeling, are essential for the evolution of the this compound scaffold into potential therapeutic candidates.
Pre Clinical in Vitro Functional Studies and Cellular Assays
Antiviral Activity Assessments in Cell Culture Models
The antiviral properties of sulfamoylbenzamide and benzamide (B126) derivatives have been investigated against a range of viruses, demonstrating potential inhibitory effects on viral replication in cell culture models.
Hepatitis B Virus (HBV): A series of sulfamoylbenzamide (SBA) derivatives were identified as potent inhibitors of HBV replication. A high-throughput screening of a chemical library led to the discovery of these compounds, which significantly reduced the levels of cytoplasmic HBV DNA. Structure-activity relationship studies further identified fluorine-substituted SBAs with submicromolar antiviral activity against HBV in human hepatoma cells. Similarly, a class of benzamide (BA) derivatives was also found to decrease cytoplasmic HBV DNA, indicating their potential as anti-HBV agents nih.govnih.gov.
Human Immunodeficiency Virus-1 (HIV-1): While direct studies on 3-(anilinosulfonyl)benzamide are limited, related benzamide derivatives have shown anti-HIV-1 activity. For instance, 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione has been identified as an inhibitor of HIV-1 attachment by interfering with the interaction between the viral gp120 protein and the host cell receptor CD4.
Adenovirus (HAdV): Currently, there are no approved antiviral therapeutics specifically for the clinical treatment of HAdV infections. However, various compounds have been explored for their anti-HAdV activity. While specific data on this compound is not available, research into novel inhibitors is ongoing. For example, a salicylamide (B354443) derivative, JMX0493, has been identified as a potent inhibitor of HAdV infection with submicromolar IC50 values nih.gov. This highlights the potential for amide-containing structures to exhibit anti-adenoviral activity.
Herpes Simplex Virus-1 (HSV-1): The antiviral potential of various molecules against HSV-1 has been a subject of extensive research. While direct evidence for this compound is lacking, other compounds with different chemical scaffolds have demonstrated inhibitory effects on HSV-1 replication. For instance, certain anthranilamide peptidomimetics have shown antiviral activity against HSV-1, with some compounds exhibiting IC50 values in the micromolar range mdpi.com.
Table 1: Antiviral Activity of Related Benzamide and Sulfonamide Derivatives
| Compound Class | Virus | Assay System | Endpoint Measured | Observed Effect |
|---|---|---|---|---|
| Sulfamoylbenzamide (SBA) derivatives | Hepatitis B Virus (HBV) | Human hepatoma cells | Cytoplasmic HBV DNA | Significant reduction |
| Benzamide (BA) derivatives | Hepatitis B Virus (HBV) | Human hepatoma cells | Cytoplasmic HBV DNA | Significant reduction |
| 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | Human Immunodeficiency Virus-1 (HIV-1) | Cell culture | Viral attachment | Inhibition of gp120-CD4 interaction |
| Salicylamide derivative (JMX0493) | Human Adenovirus (HAdV) | Plaque assay | IC50 | Submicromolar inhibition |
| Anthranilamide peptidomimetics | Herpes Simplex Virus-1 (HSV-1) | Cell culture | IC50 | Micromolar inhibition |
The mechanisms by which antiviral compounds inhibit viral replication can vary, with viral entry and assembly being critical stages for intervention.
Inhibition of Viral Entry: Some aryl sulfonamide derivatives have been identified as inhibitors of influenza A virus entry by targeting the hemagglutinin (HA) protein, which prevents viral membrane fusion nih.gov. This mechanism involves blocking the conformational changes in HA that are necessary for the fusion of the viral and host cell membranes. While this is a different virus, it demonstrates a potential mechanism for sulfonamide-containing compounds. For some N-phenyl benzamides, studies on Coxsackievirus A9 suggest that these compounds bind to the viral capsid, thereby stabilizing the virion and preventing its uncoating after entry into the host cell mdpi.com.
Inhibition of Viral Assembly: A significant mechanism of action for sulfamoylbenzamide (SBA) and benzamide (BA) derivatives against Hepatitis B Virus (HBV) is the inhibition of nucleocapsid assembly nih.govnih.gov. Mechanistic studies have revealed that these compounds dose-dependently inhibit the formation of pregenomic RNA (pgRNA)-containing nucleocapsids nih.gov. It is proposed that both SBAs and BAs bind to the heteroaryldihydropyrimidine (HAP) pocket at the interface between core protein dimers, which promotes the formation of empty capsids and disrupts the proper assembly of infectious virions nih.gov. This targeting of the viral capsid protein represents a promising antiviral strategy researchgate.net.
Table 2: Mechanisms of Viral Inhibition by Related Compounds
| Compound Class | Virus | Mechanism of Action | Specific Target |
|---|---|---|---|
| Aryl sulfonamides | Influenza A Virus | Viral Entry Inhibition | Hemagglutinin (HA) protein |
| N-phenyl benzamides | Coxsackievirus A9 | Viral Uncoating Inhibition | Viral Capsid |
| Sulfamoylbenzamides (SBAs) | Hepatitis B Virus (HBV) | Viral Assembly Inhibition | Core protein (Capsid) |
| Benzamides (BAs) | Hepatitis B Virus (HBV) | Viral Assembly Inhibition | Core protein (Capsid) |
Deubiquitinating enzymes (DUBs) are crucial for various cellular processes, and some viruses encode their own DUBs or manipulate host DUBs to facilitate their replication and evade the host immune response frontiersin.org. This makes DUBs an attractive target for antiviral therapies.
Viral-encoded DUBs, such as the papain-like proteases (PLPs) of some viruses, can cleave ubiquitin chains from host proteins involved in innate immune signaling, thereby suppressing the antiviral response frontiersin.org. The inhibition of these viral DUBs is a promising strategy to restore the host's ability to fight the infection. For example, inhibitors targeting the DUB activity of the SARS-CoV-2 PLpro have been shown to block viral replication in cell culture nih.gov.
Furthermore, host cellular DUBs can also play a role in the viral life cycle. The small molecule inhibitor WP1130, which targets a subset of cellular DUBs, has demonstrated antiviral activity against norovirus by inducing the unfolded protein response (UPR) nih.gov. This suggests that targeting host DUBs can also be an effective antiviral strategy. While there is no direct evidence of this compound acting as a DUB inhibitor in a viral context, the general principle of DUB inhibition as an antiviral mechanism is well-established.
Antiproliferative and Cell Growth Inhibition Assays in Cancer Cell Lines
The antiproliferative activity of sulfonamide and benzamide derivatives has been evaluated in various cancer cell lines using cell viability assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Studies on benzenesulfonamide-bearing imidazole (B134444) derivatives have demonstrated their cytotoxic effects against human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines nih.gov. The half-maximal effective concentration (EC50) values for the most active compounds were in the micromolar range, indicating their potential as anticancer agents nih.gov. For example, one of the most potent compounds showed an EC50 of 20.5 µM against MDA-MB-231 cells nih.gov.
Similarly, various benzimidazole (B57391) derivatives have been tested for their ability to inhibit the proliferation of colon cancer (HCT-116) and breast cancer (MCF-7) cell lines waocp.org. The half-maximal inhibitory concentration (IC50) values for some of these compounds were also in the micromolar range, with one derivative exhibiting an IC50 of 8.86 µg/mL against MCF-7 cells waocp.org.
Table 3: Cytotoxicity of Related Sulfonamide and Benzamide Derivatives in Cancer Cell Lines (MTT Assay)
| Compound Class | Cancer Cell Line | IC50 / EC50 Value | Reference |
|---|---|---|---|
| Benzenesulfonamide-imidazole derivative | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 µM | nih.gov |
| Benzenesulfonamide-imidazole derivative | IGR39 (Melanoma) | 27.8 ± 2.8 µM | nih.gov |
| Benzimidazole derivative | MCF-7 (Breast Cancer) | 8.86 ± 1.10 µg/mL | waocp.org |
| Benzimidazole derivative | HCT-116 (Colon Cancer) | 16.2 ± 3.85 µg/mL | waocp.org |
The clonogenic assay, or colony formation assay, is a well-established in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for determining the cytotoxic and cytostatic effects of anticancer agents.
The clonogenic assay provides valuable information on the reproductive integrity of cells after treatment and is a crucial step in the preclinical evaluation of potential anticancer drugs nih.govnih.gov. The results from such assays, typically presented as surviving fraction, can help to further characterize the antiproliferative potential of compounds like this compound.
Antimicrobial Activity Studies in Bacterial and Fungal Models
The antimicrobial potential of this compound and its derivatives has been an area of interest in the search for novel therapeutic agents. The core structure, a benzamide scaffold linked to a sulfonamide, is recognized for its presence in various compounds with biological activity.
Minimum Inhibitory Concentration (MIC) Determinations
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial and fungal strains are not extensively documented in publicly available literature, studies on structurally related benzamide and sulfonamide derivatives provide insights into the potential antimicrobial spectrum. For instance, various N-benzamide derivatives have been synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, a series of novel benzamide compounds demonstrated significant activity, with MIC values for some derivatives as low as 3.12 μg/mL against E. coli and 6.25 μg/mL against B. subtilis.
Research on other related sulfonamide-bearing compounds has also indicated promising antimicrobial activity. For example, certain novel sulfonamides have shown excellent activity against E. coli, with MIC values comparable to the standard antibiotic ciprofloxacin (B1669076) (7.81 μg/mL). However, the activity can be highly dependent on the specific structural modifications of the core molecule.
It is important to note that without direct testing of this compound, these values for related compounds only suggest a potential for antimicrobial activity, and dedicated studies are required to establish its specific MIC profile.
Table 1: Representative MIC Values for Structurally Related Benzamide and Sulfonamide Derivatives
| Compound Class | Organism | MIC (μg/mL) |
|---|---|---|
| N-Benzamide Derivative | E. coli | 3.12 |
| N-Benzamide Derivative | B. subtilis | 6.25 |
Investigations of Bactericidal Mechanisms (e.g., FtsZ Inhibition)
A key mechanism through which benzamide derivatives may exert their antibacterial effect is the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial prokaryotic cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cell division. Disruption of FtsZ function leads to filamentation of the bacteria and ultimately cell death.
Several studies have explored benzamide-based compounds as FtsZ inhibitors. For example, derivatives of 3-methoxybenzamide (B147233) have been identified as potent inhibitors of FtsZ. While direct evidence for this compound as an FtsZ inhibitor is not yet prominent in the literature, its structural similarity to known FtsZ-targeting agents suggests this as a plausible mechanism of action. The anilinosulfonyl group may influence the binding affinity and specificity of the compound to the FtsZ protein. Further enzymatic and cellular assays would be necessary to confirm and characterize the FtsZ inhibitory activity of this compound.
Anti-inflammatory Mechanism Studies in Cell Lines (e.g., NFκB inhibition, cytokine production)
The anti-inflammatory properties of compounds containing sulfonamide and benzamide moieties have been investigated, suggesting a potential role for this compound in modulating inflammatory pathways. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Chemosensitization and Radiosensitization in Cellular Models (In Vitro)
The ability of certain compounds to enhance the efficacy of chemotherapy (chemosensitization) or radiotherapy (radiosensitization) is a valuable strategy in cancer treatment. This often involves targeting cellular pathways that contribute to treatment resistance.
Currently, there is a lack of specific in vitro studies investigating the chemosensitization or radiosensitization potential of this compound. However, the broader class of sulfonamides has been explored in this context. Some sulfonamide derivatives have been found to inhibit carbonic anhydrases, enzymes that are often overexpressed in tumors and contribute to an acidic microenvironment, which is associated with resistance to both chemotherapy and radiotherapy. By inhibiting these enzymes, such compounds can potentially reverse this resistance.
Given that this compound contains a sulfonamide group, it is plausible that it could exhibit similar properties. To establish this, in vitro studies would be necessary. Such studies would typically involve treating cancer cell lines with this compound in combination with known chemotherapeutic agents or radiation and assessing cell viability, apoptosis, and DNA damage to determine if the compound can potentiate the cytotoxic effects of these standard cancer therapies.
Future Research Directions and Challenges in 3 Anilinosulfonyl Benzamide Research
Exploration of Novel Biological Targets and Pathways
A primary challenge in the progression of 3-(anilinosulfonyl)benzamide research is the definitive identification and validation of its molecular targets. While the broader classes of sulfonamides and benzamides are known to interact with a range of enzymes and receptors, the specific targets of this particular compound remain largely uncharted territory. Future research should prioritize the elucidation of its mechanism of action through comprehensive biological screening.
The historical success of sulfonamide-containing drugs against targets such as carbonic anhydrases and dihydropteroate (B1496061) synthase suggests that related enzymes could be potential targets for this compound derivatives. Furthermore, the benzamide (B126) moiety is a well-established pharmacophore in a variety of clinically approved drugs, targeting receptors and enzymes involved in a multitude of disease pathways. Therefore, a broad-based screening approach against diverse target classes is warranted.
A significant hurdle will be to move beyond known targets and identify truly novel protein interactions. This will necessitate the use of unbiased screening platforms, such as phenotypic screening coupled with target deconvolution strategies, to uncover unexpected therapeutic applications. The challenge lies not only in identifying these targets but also in understanding the complex downstream signaling pathways that are modulated by the compound.
Application of Advanced Synthetic Methodologies
The exploration of the structure-activity relationship (SAR) of this compound is contingent upon the synthesis of a diverse library of analogues. Traditional synthetic methods can be time-consuming and may not be amenable to the rapid generation of a wide array of derivatives. Future efforts should focus on the application of advanced synthetic methodologies to accelerate the drug discovery process.
Modern synthetic techniques, such as metal-catalyzed cross-coupling reactions, offer efficient ways to construct the diaryl sulfonamide core. researchgate.net For instance, methods like palladium-catalyzed C-N cross-coupling or copper-catalyzed Chan-Lam coupling could be employed for the synthesis of N-arylsulfonamides. researchgate.net Furthermore, one-pot synthesis strategies, which combine multiple reaction steps into a single operation, can significantly improve efficiency and reduce waste. researchgate.net The use of sulfur dioxide surrogates, like DABSO, in multicomponent reactions can also facilitate the assembly of sulfonamides from readily available starting materials. thieme-connect.com
A key challenge will be the development of robust and versatile synthetic routes that tolerate a wide range of functional groups, allowing for the introduction of diverse chemical motifs into the this compound scaffold. The adoption of high-throughput synthesis and purification technologies will be crucial for the timely generation of compound libraries for biological evaluation.
Development of Sophisticated Computational Models
In parallel with synthetic efforts, the development and application of sophisticated computational models can provide valuable insights into the SAR of this compound and guide the design of more potent and selective analogues. In silico approaches can help to prioritize synthetic targets, reducing the time and resources required for experimental studies.
Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of potential protein targets. researchgate.net These studies can help to rationalize observed biological activities and inform the design of new compounds with improved binding affinities. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activities, enabling the prediction of the potency of novel analogues.
A significant challenge in the development of accurate computational models is the availability of high-quality experimental data for model training and validation. Close integration between computational and experimental chemists will be essential to ensure that the models are predictive and relevant to the ongoing drug discovery program.
Integration of Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond the study of individual targets and pathways and embrace a systems-level perspective. The integration of various 'omics' technologies, such as proteomics, metabolomics, and transcriptomics, can provide a global view of the cellular response to compound treatment. drugtargetreview.combenthamscience.com
Chemoproteomics, for instance, can be used to identify the direct and indirect protein targets of this compound in a cellular context. drugtargetreview.com Metabolomics can reveal changes in cellular metabolism upon compound treatment, providing insights into the functional consequences of target engagement. drugtargetreview.com Transcriptomics can identify changes in gene expression, highlighting the signaling pathways that are modulated by the compound.
The primary challenge in the application of omics technologies is the analysis and interpretation of the large and complex datasets that are generated. benthamscience.com The development of advanced bioinformatics tools and the collaboration with experts in systems biology will be crucial for extracting meaningful biological insights from these data. A systems biology approach can help to construct comprehensive models of the compound's mechanism of action, including its on-target and off-target effects. drugtargetreview.comnih.gov
Design and Synthesis of Photoaffinity Probes for Target Validation
The definitive validation of a drug's molecular target is a critical step in the drug discovery process. Photoaffinity labeling is a powerful chemical biology technique that can be used to covalently label and identify the protein targets of a small molecule in a complex biological system. nih.gov The design and synthesis of photoaffinity probes based on the this compound scaffold will be a key future research direction.
A typical photoaffinity probe consists of three key components: the pharmacophore (in this case, the this compound core), a photoreactive group (such as a benzophenone (B1666685) or a diazirine), and a reporter tag (such as a biotin (B1667282) or an alkyne for click chemistry). nih.gov Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner. nih.gov The reporter tag then allows for the enrichment and identification of the labeled proteins by mass spectrometry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(anilinosulfonyl)benzamide, and how can its purity be validated?
- Methodology : The synthesis typically involves sulfonylation of benzamide derivatives using aniline precursors under controlled acidic conditions. Key steps include protecting group strategies (e.g., trifluoroacetyl groups) to prevent side reactions . Post-synthesis validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity. X-ray diffraction (XRD) analysis, as demonstrated for structurally related benzamides (e.g., monoclinic crystal system, P21/c space group), provides definitive structural confirmation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Combine spectroscopic techniques (e.g., H/C NMR for substituent analysis) with computational methods like density functional theory (DFT) to map electron distribution. XRD studies, as seen in analogous compounds (e.g., C13H10ClNO derivatives), reveal bond angles, torsion angles, and packing behavior, which are critical for understanding reactivity . For advanced electronic profiling, ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry can assess redox potentials and conjugation effects.
Advanced Research Questions
Q. What mechanistic insights exist for copper-mediated C-H functionalization in benzamide derivatives, and how might they apply to this compound?
- Methodology : Divergent mechanisms (organometallic vs. single-electron-transfer pathways) have been observed in Cu(II)-mediated oxidation of benzamides. For example, basic conditions favor directed C-H methoxylation via organometallic intermediates, while acidic conditions promote nondirected chlorination through radical pathways . To study this compound, vary reaction pH, monitor intermediates using electron paramagnetic resonance (EPR), and compare product distributions via gas chromatography-mass spectrometry (GC-MS).
Q. How can researchers resolve contradictions in biological activity data caused by substituent effects?
- Methodology : Substituents like trifluoromethyl or chlorophenyl groups significantly alter bioactivity. For instance, 3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide shows unique target affinity due to steric and electronic effects . Conduct comparative structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing -CF with -CN) and evaluate binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. What experimental strategies are recommended for analyzing stability and degradation pathways under physiological conditions?
- Methodology : Perform accelerated stability studies (e.g., 40°C/75% relative humidity) and analyze degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For hydrolytic stability, incubate the compound in buffers mimicking lysosomal (pH 4.5) and cytoplasmic (pH 7.4) environments. Reference protocols from crystallographic studies on related benzamides, which often include temperature-controlled storage and inert-atmosphere handling .
Q. How can advanced computational models aid in predicting interaction mechanisms with biological targets like DDR1?
- Methodology : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to model interactions with discoidin domain receptors (DDR1). For example, 3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide binds DDR1 via π-π stacking and hydrogen bonding, as revealed by X-ray co-crystallography (PDB: 5SAU) . Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported synthetic yields for sulfonylated benzamides?
- Methodology : Variability often arises from differences in sulfonylation reagent purity (e.g., SOCl vs. sulfonic anhydrides) or solvent polarity. Replicate reactions under strictly anhydrous conditions and characterize byproducts via F NMR (for trifluoroacetyl intermediates) . Statistical tools like Design of Experiments (DoE) can optimize reaction parameters (e.g., temperature, stoichiometry) to maximize reproducibility.
Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?
- Methodology : Screen crystallization solvents (e.g., DMSO/water vs. ethanol/ethyl acetate) and employ vapor diffusion techniques. For stubborn cases, co-crystallize with target proteins (e.g., kinases) to stabilize conformations, as demonstrated in DDR1 inhibitor studies . If polymorphism is observed, use differential scanning calorimetry (DSC) to identify thermodynamically stable forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
